molecular formula C12H9ClO2S B1350765 3-Phenylbenzenesulfonyl chloride CAS No. 65685-01-0

3-Phenylbenzenesulfonyl chloride

Cat. No.: B1350765
CAS No.: 65685-01-0
M. Wt: 252.72 g/mol
InChI Key: LKSVJXWZVULUDA-UHFFFAOYSA-N
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Description

3-Phenylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C12H9ClO2S. It is a derivative of benzenesulfonyl chloride, featuring a phenyl group attached to the benzene ring. This compound is widely used in various fields of research and industry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-bromobiphenyl with sulfuryl chloride. This reaction typically requires a solvent such as dichloromethane and is conducted under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or sulfuryl chloride . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form sulfonamides.

    Alcohols: Requires anhydrous conditions to form sulfonate esters.

    Water: Hydrolysis occurs readily, especially in the presence of a base.

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Benzenesulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

3-Phenylbenzenesulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-phenylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and water. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

Uniqueness: 3-Phenylbenzenesulfonyl chloride is unique due to the presence of the additional phenyl group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in applications where specific steric or electronic effects are desired.

Properties

IUPAC Name

3-phenylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSVJXWZVULUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396648
Record name 3-Phenylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65685-01-0
Record name 3-Phenylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromobiphenyl (1.5 g, 6.4 mmol) was dissolved in ether (15 ml) and cooled to -78° C. t-Butyllithium (1.7 M solution in hexane, 3.8 ml, 6.4 mmol) was added dropwise under constant stirring and an argon atmosphere. The resultant reaction mixture was stirred at -10° C. to -5° C. for 6 h. The reaction mixture was cooled to -78° C. and sulfuryl chloride (0.64 ml, 6.4 mmol) was added dropwise. After completion of the addition, the reaction mixture was allowed to attain ambient temperature slowly and stirred for 1 h. The reaction mixture was diluted with ethyl acetate (50 ml), washed with water and the organic layer dried over anhydrous MgSO4. Removal of the solvent under reduced pressure gave crude product, which was purified by column chromatography, using hexane followed by 5% ethyl acetate in hexane as eluent, to give 3-biphenylsulfonyl chloride as an oil (0.8 g, 49% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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